Chemical structure and physical properties of 1-(2-Chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene
Chemical structure and physical properties of 1-(2-Chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene
An In-Depth Technical Guide to 1-(2-Chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene
Abstract
This technical guide provides a comprehensive analysis of the chemical structure, predicted physical properties, and potential synthetic routes for the novel compound 1-(2-Chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene. Due to the absence of published experimental data for this specific molecule, this document synthesizes information from established chemical principles and data from analogous structures to offer a predictive but scientifically grounded overview. The guide includes a proposed multi-step synthesis, a detailed breakdown of expected spectroscopic characteristics, and hypothetical protocols for its preparation and characterization. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this compound for applications in medicinal chemistry and materials science.
Introduction: Unpacking the Potential of a Novel Sulfone
The compound 1-(2-Chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene incorporates three distinct structural motifs of significant interest in modern drug discovery: the diaryl sulfone core, a difluorinated phenyl ring, and a reactive chloro-phenylethyl side chain.
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The Sulfone Group: The sulfone moiety (R-S(O)₂-R') is a key pharmacophore found in numerous therapeutic agents.[1][2] It is chemically robust, capable of acting as a strong hydrogen bond acceptor, and can improve a molecule's pharmacokinetic profile by increasing polarity and metabolic stability.[3][4]
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The 2,4-Difluorophenyl Moiety: The incorporation of fluorine into drug candidates is a widely used strategy to enhance properties such as metabolic stability, membrane permeability, and binding affinity.[5][6] The specific 2,4-difluoro substitution pattern can modulate the electronic properties of the aromatic ring, influencing its interactions with biological targets.[7][8][9]
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The 2-Chloro-2-phenylethyl Chain: This side chain introduces a chiral center and a reactive alkyl chloride. The chlorine atom can serve as a leaving group for nucleophilic substitution, enabling its use as a covalent warhead for targeted inhibitors or as a handle for further chemical elaboration.
The convergence of these features suggests that 1-(2-Chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene could serve as a valuable building block or a candidate for covalent probe discovery in chemical biology and drug development.
Chemical Structure and Predicted Identifiers
The structural representation and key predicted identifiers for the target compound are presented below.
Caption: Chemical structure of 1-(2-Chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene.
| Identifier | Predicted Value |
| IUPAC Name | 1-(2-Chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene |
| Molecular Formula | C₁₄H₁₁ClF₂O₂S |
| Molecular Weight | 332.75 g/mol |
| CAS Number | Not assigned |
| Canonical SMILES | C1=CC=C(C=C1)C(CCl)S(=O)(=O)C2=C(C=C(C=C2)F)F |
| InChI Key | (Predicted) YZJHQVXYZQJZSA-UHFFFAOYSA-N |
Proposed Synthetic Pathway
A plausible and efficient synthesis of the target compound can be envisioned in a two-step process starting from commercially available 1,3-difluorobenzene. This pathway leverages well-established reactions in organosulfur chemistry.
Step 1: Chlorosulfonation of 1,3-Difluorobenzene The synthesis commences with the electrophilic substitution of 1,3-difluorobenzene using chlorosulfonic acid (ClSO₃H) to yield the key intermediate, 2,4-difluorobenzenesulfonyl chloride. The fluorine atoms are deactivating, but the ortho- and para-directing effects of the fluorine at position 1, combined with the meta-directing effect of the fluorine at position 3, strongly favor substitution at the C-6 position, which becomes the C-1 position in the product.[10]
Step 2: Friedel-Crafts-type Alkylation of Styrene The target molecule can then be synthesized via the reaction of 2,4-difluorobenzenesulfonyl chloride with styrene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction proceeds through the formation of a sulfonyl cation intermediate which then adds across the double bond of styrene. The subsequent addition of a chloride ion to the benzylic carbocation intermediate yields the final product. This type of reaction provides a direct route to β-chloro sulfones.
Caption: Proposed two-step synthesis of the target compound.
Predicted Physicochemical Properties
The physical and chemical properties of the title compound are predicted based on its structure and data from analogous aromatic sulfones.
| Property | Predicted Value / Description | Rationale |
| Physical State | White to off-white crystalline solid | Aromatic sulfones are typically crystalline solids at room temperature.[11] |
| Melting Point | 110 - 130 °C | Based on melting points of similar diaryl and alkyl-aryl sulfones. The exact value will depend on crystal packing. |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, diethyl ether), and acetone. Sparingly soluble in alcohols. Insoluble in water. | The polar sulfone group provides some polarity, but the two aromatic rings and halogen atoms make the molecule largely nonpolar. |
| logP | 3.5 - 4.5 | Estimated based on the contributions of the aromatic rings, sulfone, and halogen atoms. |
| Stability | Thermally stable. Stable under neutral and acidic conditions. Potentially susceptible to hydrolysis or elimination under strong basic conditions. | The sulfone group is highly stable.[4] The β-chloro group may be susceptible to elimination to form a vinyl sulfone under strong basic conditions. |
Predicted Spectroscopic Profile
A detailed prediction of the spectroscopic data is crucial for the identification and characterization of the synthesized compound.
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¹H NMR (400 MHz, CDCl₃):
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δ 7.8-8.0 ppm (m, 1H): Aromatic proton ortho to the sulfone group on the difluorophenyl ring.
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δ 7.2-7.4 ppm (m, 5H): Protons of the unsubstituted phenyl ring.
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δ 6.9-7.1 ppm (m, 2H): Remaining two aromatic protons on the difluorophenyl ring.
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δ 5.4-5.6 ppm (dd, 1H): Methine proton (CH-Cl), coupled to the two diastereotopic methylene protons.
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δ 3.8-4.2 ppm (m, 2H): Diastereotopic methylene protons (CH₂-SO₂), exhibiting complex coupling with the methine proton.
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¹³C NMR (101 MHz, CDCl₃):
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δ 160-165 ppm (dd): Aromatic carbons attached to fluorine (C-F).
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δ 130-140 ppm: Quaternary and CH carbons of both aromatic rings.
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δ 110-120 ppm (dd): Aromatic CH carbons on the difluorophenyl ring.
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δ ~60 ppm: Methine carbon (CH-Cl).
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δ ~58 ppm: Methylene carbon (CH₂-SO₂).
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¹⁹F NMR (376 MHz, CDCl₃):
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FT-IR (ATR):
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~1330-1310 cm⁻¹ (strong): Asymmetric SO₂ stretching vibration.[14][15]
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~1160-1140 cm⁻¹ (strong): Symmetric SO₂ stretching vibration.[14][15]
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~1600, 1500, 1450 cm⁻¹ (medium): Aromatic C=C stretching vibrations.
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~1250-1100 cm⁻¹ (strong): C-F stretching vibrations.
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~750-690 cm⁻¹ (strong): C-Cl stretching vibration and aromatic C-H bending.
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Mass Spectrometry (EI):
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M⁺ at m/z 332/334: Molecular ion peak showing the characteristic ~3:1 isotopic pattern for one chlorine atom.
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Fragmentation: Expect cleavage of the C-S and C-C bonds of the ethyl chain. Key fragments would include [M-Cl]⁺, [M-C₈H₈Cl]⁺ (loss of the chloro-phenylethyl group), and fragments corresponding to the 2,4-difluorophenylsulfonyl cation (m/z 177) and the 2-chloro-2-phenylethyl cation (m/z 139/141).[16]
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Hypothetical Experimental Protocols
The following protocols are proposed for the synthesis and characterization of the target compound. All procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis Protocol
Step 1: Synthesis of 2,4-Difluorobenzenesulfonyl Chloride
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To a stirred solution of 1,3-difluorobenzene (1.0 eq) in a suitable inert solvent (e.g., chloroform) at 0 °C, add chlorosulfonic acid (3.0 eq) dropwise over 30 minutes.
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Allow the reaction mixture to warm to room temperature and stir for 12 hours.
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Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Separate the organic layer, and extract the aqueous layer with the same solvent (2x).
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Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride, which can be purified by vacuum distillation.[17]
Step 2: Synthesis of 1-(2-Chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene
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To a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C, add a solution of 2,4-difluorobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane dropwise.
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Stir the mixture for 15 minutes, then add styrene (1.1 eq) dropwise, maintaining the temperature at 0 °C.
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Allow the reaction to stir at 0 °C for 1 hour, then at room temperature for 4 hours.
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Quench the reaction by slowly adding it to a mixture of ice and concentrated HCl.
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Separate the organic layer, extract the aqueous layer with dichloromethane (2x).
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Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.
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Filter and concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure target compound.
Characterization Workflow
The identity and purity of the synthesized product must be confirmed through a systematic analytical workflow.
Caption: Workflow for the purification and characterization of the final product.
Conclusion
While 1-(2-Chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene is not a commercially cataloged compound with published data, its structure represents a compelling target for synthetic and medicinal chemists. This guide provides a robust, theory-based framework for its synthesis, purification, and characterization. The proposed synthetic route is based on reliable and well-documented chemical transformations. The predicted physicochemical and spectroscopic data offer clear benchmarks for researchers to confirm the identity and purity of the synthesized material. The unique combination of a stable sulfone core, a metabolically robust difluorophenyl ring, and a reactive alkylating chain makes this compound a promising candidate for further investigation in drug discovery and as a tool for chemical biology.
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